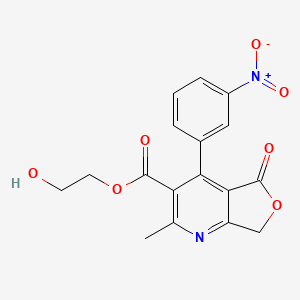

2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients who have experienced a subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

准备方法

Synthetic Routes and Reaction Conditions

Nimodipine is synthesized through the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The reaction is carried out at a temperature range of 50 to 60 degrees Celsius with continuous stirring .

Industrial Production Methods

In industrial settings, nimodipine is produced using a melt granulation technique. This involves heating the lipophilic carrier and the drug on a water bath, followed by the addition of excipients to form a solid dispersion . The granules are then compressed into minitablets and filled into capsules .

化学反应分析

Types of Reactions

Nimodipine undergoes various chemical reactions, including:

Oxidation: Nimodipine is prone to degradation in oxidative environments.

Hydrolysis: It undergoes both acidic and alkaline hydrolysis.

Photolysis: Nimodipine degrades under light exposure.

Common Reagents and Conditions

Hydrolysis: Acidic and alkaline conditions are used to study the hydrolysis of nimodipine.

Photolysis: Light exposure is used to induce photolysis.

Major Products Formed

科学研究应用

Nimodipine has a wide range of scientific research applications:

Chemistry: Used in the study of calcium channel blockers and their effects on vascular smooth muscle cells.

Biology: Studied for its neuroprotective effects on oligodendrocyte cell lines.

Medicine: Used to improve neurological outcomes in patients with subarachnoid hemorrhage.

Industry: Formulated into various dosage forms, including tablets, capsules, and injectable formulations.

作用机制

Nimodipine exerts its effects by blocking the influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells . This prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Nimodipine has a greater effect on cerebral circulation due to its high lipophilicity and ability to cross the blood-brain barrier .

相似化合物的比较

Similar Compounds

Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

Amlodipine: A calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness

Nimodipine is unique in its greater specificity for cerebral arteries compared to other calcium channel blockers . This makes it particularly effective in treating conditions related to cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .

属性

CAS 编号 |

85677-99-2 |

|---|---|

分子式 |

C17H14N2O7 |

分子量 |

358.3 g/mol |

IUPAC 名称 |

2-hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

InChI |

InChI=1S/C17H14N2O7/c1-9-13(16(21)25-6-5-20)14(15-12(18-9)8-26-17(15)22)10-3-2-4-11(7-10)19(23)24/h2-4,7,20H,5-6,8H2,1H3 |

InChI 键 |

IZYXCJVHSFKXPJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。